2-({3-[(acetylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide
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Overview
Description
2-({3-[(acetylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a sulfanyl group, and an ethanethioate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
Triazole compounds, which this compound is a derivative of, are known to interact with their targets by binding to various enzymes and receptors, leading to a range of biological activities .
Biochemical Pathways
It is known that triazole compounds can affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of similar triazole compounds suggest that they are rapidly absorbed through the gastrointestinal tract, metabolized by various enzymes, and excreted .
Result of Action
Triazole compounds are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and substrate concentration can affect the activity of enzymes, which are often the targets of triazole compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({3-[(acetylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the sulfanyl group, and the final attachment of the ethanethioate moiety. Common reagents used in these reactions include triazole precursors, thiol compounds, and acylating agents. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially yielding various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, the compound may serve as a probe or a ligand in studies involving enzyme interactions or protein binding.
Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: In industrial settings, the compound could be utilized in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.
Comparison with Similar Compounds
- S-[[3-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate
- S-[[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate
- S-[[3-[2-(2-bromoanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate
Uniqueness: The uniqueness of 2-({3-[(acetylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methylanilino group distinguishes it from other similar compounds, potentially offering unique properties and applications.
Properties
IUPAC Name |
S-[[3-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-9-5-3-4-6-11(9)15-13(20)8-22-14-16-12(17-18-14)7-21-10(2)19/h3-6H,7-8H2,1-2H3,(H,15,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXORHBJKPFBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NNC(=N2)CSC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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